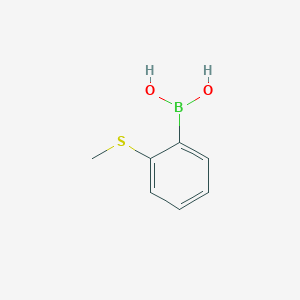

2-(Methylthio)phenylboronic acid

描述

2-(Methylthio)phenylboronic acid is an organoboron compound that has garnered considerable attention in modern chemical research. chemimpex.com It belongs to the larger class of arylboronic acids and serves as a versatile building block in the synthesis of complex organic molecules. chemimpex.comwisdomlib.org The defining features of this compound are a phenyl ring substituted with both a boronic acid group (-B(OH)₂) and a methylthio group (-SCH₃) at the ortho position. This specific arrangement of functional groups imparts unique chemical properties and reactivity, making it a valuable reagent in various synthetic applications. chemimpex.com The compound typically appears as a white to light yellow crystalline powder. chemimpex.comfishersci.se

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 168618-42-6 chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₇H₉BO₂S chemimpex.comcymitquimica.com |

| Molecular Weight | 168.02 g/mol chemimpex.comsigmaaldrich.comcymitquimica.com |

| Melting Point | 77-83 °C sigmaaldrich.com or 83-86 °C chemimpex.comfishersci.se |

| Appearance | White to light yellow crystalline powder chemimpex.comfishersci.se |

| Synonyms | 2-(Methylthio)benzeneboronic acid, 2-Methylsulfanylphenylboronic acid sigmaaldrich.comcymitquimica.com |

属性

IUPAC Name |

(2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBWTYBCNFKURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378542 | |

| Record name | 2-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-42-6 | |

| Record name | 2-Methylsulfanylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylthio Phenylboronic Acid and Its Derivatives

Direct Synthesis Routes

Direct synthesis methods focus on the creation of the carbon-boron bond at the C2 position of the thioanisole (B89551) scaffold in a single key step.

Electrophilic Trapping of Organometallic Intermediates

A primary strategy for the synthesis of 2-(methylthio)phenylboronic acid involves the generation of a potent organometallic intermediate, which is then trapped by an electrophilic boron-containing reagent. The most common approach is the Directed ortho-Metalation (DoM) of thioanisole. baranlab.orgyoutube.com In this method, the methylthio (-SCH₃) group acts as a directed metalation group (DMG), guiding a strong base, typically an organolithium reagent like n-butyllithium, to selectively remove a proton from the adjacent ortho position on the aromatic ring. baranlab.orgrsc.org

This process generates a highly reactive 2-(methylthio)phenyllithium intermediate. This intermediate is not isolated but is immediately treated in situ with an electrophilic borate (B1201080) ester, such as trimethyl borate or triisopropyl borate. The organolithium species performs a nucleophilic attack on the electron-deficient boron atom of the borate ester. Subsequent acidic workup hydrolyzes the resulting boronate complex to yield the final this compound. The efficiency of this reaction hinges on the ability of the methylthio group to coordinate with the lithium reagent, positioning it for regioselective deprotonation. baranlab.org

Transmetalation Reactions

Transmetalation is a fundamental process in organometallic chemistry involving the transfer of an organic ligand from one metal to another. researchgate.net In the context of synthesizing boronic acids, this typically refers to the reaction between an organometallic compound (e.g., organolithium or Grignard reagent) and a boron-containing compound. google.com The electrophilic trapping described in the previous section is, in fact, a classic example of a transmetalation event where the aryl group is transferred from lithium to boron.

The catalytic cycle of many cross-coupling reactions, including the Suzuki-Miyaura reaction, relies heavily on a transmetalation step. youtube.com For instance, in the Suzuki-Miyaura coupling, an organoboron compound transfers its organic group to a palladium(II) center. libretexts.org While often a step within a larger catalytic cycle, a stoichiometric transmetalation can be considered a direct synthesis route if a pre-formed 2-(methylthio)phenyl organometallic reagent is reacted with a boron halide or alkoxide to form the desired boronic acid.

Catalytic Borylation of Aryl Halides and Triflates (Miyaura Borylation)

The Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction for the synthesis of arylboronic esters. alfa-chemistry.comorganic-chemistry.org This method is particularly valuable due to its mild reaction conditions and high tolerance for various functional groups, which circumvents the need for harsh organolithium or Grignard reagents. alfa-chemistry.com The reaction typically couples an aryl halide (or triflate) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org

To synthesize a derivative of this compound, a suitable precursor such as 2-bromo- or 2-chlorothioanisole (B95706) is used. The reaction is catalyzed by a palladium complex, such as PdCl₂(dppf) or Pd(PPh₃)₄, in the presence of a base like potassium acetate (B1210297) (KOAc). researchgate.netalfa-chemistry.com The base is crucial for activating the diboron reagent. organic-chemistry.org The product of this reaction is the pinacol (B44631) ester of this compound, which is a stable, crystalline solid that can be easily purified and stored. organic-chemistry.org

Indirect Synthesis and Derivatization

Indirect methods involve either the modification of the boronic acid moiety after its formation or the functionalization of a pre-existing phenylboronic acid that already contains the methylthio group.

Preparation of Boronic Esters

Boronic acids, including this compound, exist in equilibrium with their cyclic anhydrides (boroxines). For applications like cross-coupling reactions, they are often converted into more stable and easily handled boronic esters. chemicalbook.com This conversion is typically achieved through a condensation reaction with a diol, such as pinacol, ethylene (B1197577) glycol, or catechol. nih.gov

The reaction is reversible and is usually driven to completion by removing the water formed during the esterification, often by using a Dean-Stark apparatus or a dehydrating agent. chemicalbook.com As mentioned previously, the Miyaura borylation reaction directly yields the boronic ester, specifically the pinacol ester when bis(pinacolato)diboron is used. researchgate.net These esters, for example, this compound pinacol ester, are key intermediates in many synthetic applications.

Functionalization of Phenylboronic Acid Scaffolds Bearing the Methylthio Group

This compound is a valuable building block in organic synthesis, primarily through its participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. beilstein-journals.orgsigmaaldrich.com In these reactions, the boronic acid group serves as a handle to be replaced by various other functional groups. It acts as the organoboron nucleophile that couples with an organohalide electrophile.

This strategy allows for the construction of complex biaryl structures where the 2-(methylthio)phenyl moiety is connected to other aryl or heteroaryl systems. beilstein-journals.orgnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be tuned to achieve high yields and selectivity for a wide range of coupling partners. This functionalization turns the relatively simple this compound into a gateway for a diverse array of more complex molecules. nih.gov

Synthesis of Halogenated and Other Substituted this compound Derivatives

The synthesis of halogenated and other substituted derivatives of this compound is crucial for their application in organic synthesis, particularly in tailoring the electronic and steric properties of molecules for cross-coupling reactions and medicinal chemistry. The primary strategies for obtaining these derivatives typically involve the introduction of the boronic acid moiety onto an already functionalized thioanisole ring system. Key methodologies include directed ortho-metalation and transition-metal-catalyzed C-H borylation.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful and widely used strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi), facilitating the deprotonation of the proton at the adjacent ortho position. The thioether functionality (-SCH₃) of thioanisole and its derivatives serves as an effective DMG. organic-chemistry.org

The process begins with a substituted thioanisole, which is treated with an alkyllithium base at low temperatures to generate a transient aryllithium intermediate. This intermediate is then quenched with an electrophilic boron source, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃). Subsequent acidic hydrolysis of the resulting boronate ester yields the desired substituted this compound. wikipedia.orgchemicalbook.com This method allows for the precise installation of the boronic acid group at the C2 position, ortho to the methylthio group. For example, starting from 4-fluorothioanisole (B1305291) or 4-methylthioanisole, one can synthesize 4-fluoro-2-(methylthio)phenylboronic acid bldpharm.com and 5-methyl-2-(methylthio)phenylboronic acid , respectively.

Table 1: Synthesis of Substituted 2-(Methylthio)phenylboronic Acids via Directed Ortho-Metalation

| Starting Material | Reagents | Product |

|---|---|---|

| 4-Fluorothioanisole | 1. n-BuLi, THF, -78 °C 2. B(Oi-Pr)₃ 3. HCl (aq) | 4-Fluoro-2-(methylthio)phenylboronic acid |

| 3-Methylthioanisole | 1. n-BuLi, THF, -78 °C 2. B(OMe)₃ 3. HCl (aq) | 3-Methyl-2-(methylthio)phenylboronic acid |

| 4-Methoxythioanisole | 1. n-BuLi, THF, -78 °C 2. B(Oi-Pr)₃ 3. HCl (aq) | 4-Methoxy-2-(methylthio)phenylboronic acid |

This table represents typical reaction schemes based on the principles of directed ortho-metalation.

Transition-Metal-Catalyzed C-H Borylation

More recently, transition-metal-catalyzed C-H activation and borylation have emerged as a highly efficient and atom-economical alternative to classical lithiation-borylation pathways. researchgate.net Iridium-catalyzed reactions, in particular, have been successfully applied to the ortho-selective C-H borylation of thioanisole derivatives. nih.gov

This methodology utilizes a simple iridium catalytic system, often in conjunction with a bipyridine-type ligand, to directly convert a C-H bond ortho to the methylthio group into a C-B bond. The reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source. The resulting pinacol boronate esters can be easily isolated or hydrolyzed to the corresponding boronic acids. This method offers the advantage of avoiding stoichiometric use of strong organometallic bases and often proceeds under milder conditions. Density functional theory (DFT) calculations have suggested that weak interactions, such as hydrogen bonding between the methyl C-H bonds of the thioether and the boryl ligand, help control the high ortho-selectivity. nih.gov

Table 2: Iridium-Catalyzed Ortho-C-H Borylation of Thioanisole Derivatives

| Substrate | Catalyst System | Boron Source | Product (Boronate Ester) |

|---|---|---|---|

| Thioanisole | [Ir(OMe)(cod)]₂, dtbpy | B₂pin₂ | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thioanisole |

| 4-Methylthioanisole | [Ir(OMe)(cod)]₂, dtbpy | B₂pin₂ | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thioanisole |

| 4-Fluorothioanisole | [Ir(OMe)(cod)]₂, dtbpy | B₂pin₂ | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thioanisole |

This table illustrates representative substrates for the iridium-catalyzed borylation based on published methodologies. nih.gov The boronate ester products can be readily converted to the corresponding boronic acids by hydrolysis.

Reactivity Profiles and Mechanistic Investigations

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This section delves into the reactivity of 2-(methylthio)phenylboronic acid within this critical reaction, exploring its mechanistic intricacies, the influence of its unique substituent, and how it compares to other cross-coupling methodologies.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. mdpi.com It is a versatile method for constructing biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. rsc.orgresearchgate.net

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. nih.gov The cycle comprises three key elementary steps:

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium-carbon and palladium-halogen bond, resulting in a square planar palladium(II) intermediate. mdpi.com The reactivity of the organic halide in this step generally follows the trend I > Br > Cl.

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (in this case, the 2-(methylthio)phenyl group) to the palladium(II) complex. A base is crucial for this step, as it activates the organoboronic acid. mdpi.comresearchgate.net The exact mechanism of transmetalation can vary depending on the reaction conditions.

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple to form the desired biaryl product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. mdpi.com This step typically proceeds with retention of stereochemistry if applicable.

A simplified representation of the catalytic cycle is shown below:

| Step | Description |

| Oxidative Addition | Pd(0) + Ar-X → Ar-Pd(II)-X |

| Transmetalation | Ar-Pd(II)-X + Ar'B(OH)₂ → Ar-Pd(II)-Ar' + X-B(OH)₂ |

| Reductive Elimination | Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0) |

The role of the base in the Suzuki-Miyaura reaction is multifaceted and critical for the transmetalation step. Two primary pathways have been proposed: the oxo-palladium pathway and the boronate pathway.

In the oxo-palladium pathway , the base reacts with the palladium(II) halide complex to form a more reactive palladium-hydroxo or palladium-alkoxo species. This species then reacts with the neutral boronic acid.

Conversely, in the boronate pathway , the base reacts with the organoboronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This anionic boronate then transfers its organic group to the palladium(II) center. Computational and experimental studies suggest that the formation of a tetracoordinate boronate is a key step in many Suzuki-Miyaura reactions. libretexts.orgbeilstein-journals.org The relative contribution of each pathway can be influenced by the specific base, solvent, and substrates used. For instance, in biphasic media, the oxo-palladium pathway may be favored, while homogeneous basic media might favor the boronate pathway. nih.gov

The base's role can be complex, as it can also lead to the formation of unreactive borate (B1201080) anions and can influence the catalyst's resting state. illinois.edu The choice and stoichiometry of the base can therefore significantly impact the reaction's efficiency and selectivity. nih.gov

The presence of a methylthio (-SMe) group at the ortho position of the phenylboronic acid introduces specific steric and electronic effects that can influence the Suzuki-Miyaura coupling reaction.

Steric Effects: The ortho-methylthio group exerts a steric hindrance around the boronic acid moiety. This steric bulk can potentially slow down the transmetalation step by impeding the approach of the boronic acid to the palladium center. However, the development of bulky phosphine (B1218219) ligands for the palladium catalyst has been shown to effectively promote reactions with sterically hindered substrates. nih.gov

Electronic Effects: The methylthio group is generally considered to be an electron-donating group through resonance, which can increase the electron density on the aromatic ring. This increased nucleophilicity of the aryl group could potentially facilitate the transmetalation step.

Furthermore, the sulfur atom in the methylthio group possesses lone pairs of electrons, which could lead to a chelating effect . The sulfur atom may coordinate to the palladium center during the catalytic cycle, influencing the geometry of the transition state and potentially altering the reaction's rate and selectivity. nih.gov This type of chelation-assisted reactivity has been observed with other ortho-substituents containing heteroatoms, such as the methoxy (B1213986) group. nih.gov Such coordination could stabilize the transition state, thereby accelerating the reaction.

In the context of regioselective couplings with polyhalogenated substrates, the electronic nature of the boronic acid's substituents can play a significant role. libretexts.org Electron-donating groups on the arylboronic acid have been shown to have a pronounced effect in certain reactions. illinois.edu

The Suzuki-Miyaura coupling is often compared with other prominent palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings. Each method has its own set of advantages and disadvantages.

| Reaction | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acids, esters) | Mild reaction conditions, high functional group tolerance, commercially available and stable reagents, non-toxic boron byproducts. nih.gov |

| Stille | Organotin (organostannanes) | Tolerant of a wide range of functional groups, but organotin reagents are highly toxic and can be difficult to remove from the product. nih.gov |

| Negishi | Organozinc | Highly reactive, but organozinc reagents are sensitive to air and moisture and have lower functional group tolerance compared to Suzuki and Stille reagents. nih.gov |

In a comparative study for the synthesis of certain indole (B1671886) alkaloids, the Suzuki reaction proved to be more effective than the Kumada, Negishi, and Stille reactions, affording the desired products in significantly higher yields. beilstein-journals.org The choice of coupling method often depends on the specific substrates, desired functional group compatibility, and considerations of reagent toxicity and availability.

Several side reactions can compete with the desired cross-coupling in the Suzuki-Miyaura reaction, leading to reduced yields.

Protodeboronation: This is a common side reaction where the boronic acid is converted to the corresponding arene by cleavage of the C-B bond. This process can be catalyzed by the base or the palladium catalyst itself and is particularly problematic for electron-rich or sterically hindered boronic acids.

Oxidation: The organoboron compound can be oxidized, especially at higher pH values. nih.gov

Homocoupling: The coupling of two molecules of the organoboron reagent or two molecules of the organohalide can occur, leading to symmetrical biaryl byproducts. The homocoupling of boronic acids is often promoted by the presence of oxygen.

Mitigation Strategies:

Careful selection of reaction conditions: Optimizing the base, solvent, and temperature can minimize side reactions. For instance, using milder bases or aprotic conditions can reduce protodeboronation.

Use of boronic esters or trifluoroborates: These derivatives of boronic acids can exhibit greater stability towards protodeboronation under the reaction conditions. rsc.org

Ligand design: The use of appropriate phosphine ligands can accelerate the desired cross-coupling pathway, making it more competitive with side reactions.

Degassing: Removing oxygen from the reaction mixture can suppress the homocoupling of the boronic acid.

Chan-Lam Type C-N and C-O Cross-Coupling Reactions

The Chan-Lam coupling is a significant copper-catalyzed cross-coupling reaction that forms aryl-heteroatom bonds. organic-chemistry.orgwikipedia.org This reaction provides an effective method for creating secondary aryl amines and aryl ethers by coupling an aryl boronic acid with an amine or an alcohol, respectively. wikipedia.org The reaction can often be performed at room temperature and is open to the air, presenting an advantage over some palladium-catalyzed methods. organic-chemistry.orgwikipedia.org

The generally accepted mechanism involves the formation of a copper-aryl complex. A copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate is proposed, which then undergoes reductive elimination to yield the final aryl ether or aryl amine product and a Cu(I) species. wikipedia.org The catalytic cycle is sustained by the reoxidation of Cu(I) to Cu(II) by an oxidant, which can be atmospheric oxygen. organic-chemistry.org

As a substituted arylboronic acid, this compound is a suitable substrate for this transformation. It reacts with a variety of N-H and O-H containing compounds, including amines, phenols, amides, and carbamates. organic-chemistry.orgyoutube.com The presence of the ortho-methylthio group can influence the electronic properties and steric environment of the boronic acid, potentially affecting reaction rates and yields. This reaction serves as a powerful alternative to traditional methods like the Ullmann condensation or Buchwald-Hartwig amination for constructing C-N and C-O bonds. nih.gov

Table 1: Overview of Chan-Lam Cross-Coupling Reaction

| Feature | Description |

|---|---|

| Reaction Type | Cross-Coupling |

| Reactants | Arylboronic Acid, N-H or O-H containing compound |

| Catalyst | Copper(II) salts (e.g., Copper(II) acetate) |

| Products | Aryl Ethers, Aryl Amines, Aryl Amides, etc. |

| Key Advantage | Often proceeds under mild conditions (room temp, open air) |

Palladium-Catalyzed Sulfinylation of Organoborons

A direct and efficient method for the synthesis of sulfoxides involves the palladium-catalyzed sulfinylation of organoboron compounds. nih.govelsevierpure.com This reaction couples organoborons, such as this compound, with sulfinate esters in the presence of a palladium precatalyst to afford a diverse range of sulfoxides. nih.govnih.gov

Research has demonstrated the successful preparation of sulfoxides bearing a methylthio group using this methodology. nih.govacs.org This is particularly noteworthy as the methylthio functional group can be susceptible to oxidation under conventional synthesis conditions. The palladium-catalyzed approach proceeds efficiently, leaving the methylthio group intact, thus highlighting a significant advantage of this method for synthesizing complex molecules with sensitive functionalities. nih.govacs.org The reaction tolerates a wide array of functional groups on both the organoboron and the sulfinate ester partner. nih.gov

The catalytic cycle is proposed to involve either a Pd(0)/Pd(II) or a Pd(II) pathway. nih.govacs.org This transformation has been successfully applied to a broad scope of aryl- and alkenylborons, including phenylboronic acid pinacol (B44631) ester and various substituted phenylboronic acids. nih.gov

Table 2: Palladium-Catalyzed Sulfinylation of Organoborons

| Organoboron Substrate | Sulfinate Ester | Catalyst System | Product Type | Significance for this compound |

|---|---|---|---|---|

| Arylboronic Acids | Alkyl/Aryl Sulfinate Esters | Palladium Pre-catalyst (e.g., XPhos Pd G4) | Aryl Sulfoxides | Method is compatible with the methylthio group, preventing its oxidation. nih.govacs.org |

Heck-Type Reactions with Unsaturated Substrates

Arylboronic acids can participate in Heck-type reactions with unsaturated substrates, such as α,β-unsaturated carbonyl compounds, to form carbon-carbon bonds. While palladium catalysis is classic for the Heck reaction, rhodium-based catalysts have also been investigated for reactions involving arylboronic acids. rsc.org In these rhodium-catalyzed systems, a competition between Heck-type coupling and 1,4-conjugate addition is often observed. rsc.org

The outcome of the reaction is significantly influenced by several factors, including the choice of phosphine ligand, the ratio of reactants, and the pH of the reaction medium. rsc.org By carefully tuning these conditions, it is possible to selectively favor either the Heck-type product (arylation at the vinylic position) or the conjugate addition product. For instance, highly selective Heck-type coupling has been achieved with substrates like acrylates and acrylamides using optimized rhodium-based catalyst systems. rsc.org As an arylboronic acid, this compound would be expected to undergo these transformations, with the ortho-methylthio group potentially influencing catalyst coordination and reaction selectivity.

Non-Catalytic Reactions and Transformations

Reversible Covalent Bond Formation with Diols

A fundamental characteristic of boronic acids, including this compound, is their ability to form reversible covalent bonds with 1,2- and 1,3-diols. cymitquimica.com This reaction leads to the formation of five- or six-membered cyclic boronic esters, also known as boronate esters.

The formation of these esters is a dynamic equilibrium process. The position of the equilibrium is sensitive to the concentration of the diol, the solvent, and particularly the pH of the solution. In aqueous media, the boronic acid (a Lewis acid) exists in equilibrium with its corresponding boronate ion. This equilibrium influences the binding affinity towards diols. The ortho-methylthio substituent on the phenyl ring of this compound modifies the Lewis acidity of the boron center, which in turn affects the stability and formation constant of the resulting boronate ester complexes. nih.gov This reversible nature is the basis for their use in chemical sensors and dynamic covalent chemistry.

Oxidation Reactions to Phenol (B47542) Derivatives

Arylboronic acids can be readily converted to their corresponding phenol derivatives through an oxidation reaction. The most common method for this transformation involves the use of an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically under basic conditions (e.g., in the presence of sodium hydroxide).

For this compound, this reaction would be expected to yield 2-(methylthio)phenol. However, a potential complication arises from the presence of the oxidizable methylthio group. The sulfide (B99878) moiety is susceptible to oxidation and could be converted to a sulfoxide (B87167) or a sulfone under the reaction conditions, potentially leading to a mixture of products. The outcome would depend on the specific oxidant used and the reaction conditions employed. This highlights a key challenge in the synthetic manipulation of this compound, where chemoselectivity between the boronic acid and the thioether group must be considered.

Generation of Aryl Azides and Nitroaromatics

Aryl Azides: Arylboronic acids serve as effective precursors for the synthesis of aryl azides. nih.gov This transformation can be achieved through a copper(II)-catalyzed reaction with sodium azide (B81097) (NaN₃). nih.govorganic-chemistry.org The reaction conditions are generally mild and are considered an extension of the Chan-Lam coupling methodology. nih.gov This method provides a valuable alternative to traditional syntheses of aryl azides, which often start from aryl amines or halides. nih.gov this compound is a suitable substrate for this conversion, which would yield 1-azido-2-(methylthio)benzene, provided the thioether functionality is compatible with the specific reaction conditions.

Nitroaromatics: The boronic acid group can be replaced by a nitro group in a reaction known as ipso-nitration. This transformation allows for the synthesis of nitroaromatics from arylboronic acids. organic-chemistry.org Reagents such as fuming nitric acid or a combination of a nitrate (B79036) salt (e.g., potassium nitrate) and chlorotrimethylsilane (B32843) can be employed for this purpose. organic-chemistry.org Applying this reaction to this compound would produce 1-methylthio-2-nitrobenzene. However, the strongly acidic and oxidizing conditions typical of nitration reactions pose a significant risk of oxidizing the methylthio group, which could lead to undesired side products. nih.gov

Spectroscopic Characterization and Advanced Computational Studies

Spectroscopic Analysis in Elucidating Molecular Structure and Dynamics

Spectroscopy offers an empirical window into the molecule's structure and the behavior of its electrons. By analyzing the interaction of the compound with electromagnetic radiation, specific features such as atomic connectivity and electronic transitions can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C, and ¹¹B, NMR provides unambiguous evidence of the molecular skeleton and the chemical environment of each atom.

For 2-(Methylthio)phenylboronic acid, ¹H NMR would confirm the presence of distinct proton environments: the methyl group protons (-SCH₃), the aromatic protons on the benzene (B151609) ring, and the acidic protons of the boronic acid group (-B(OH)₂). The aromatic region would display a complex splitting pattern due to the ortho-substitution, confirming the relative positions of the methylthio and boronic acid groups.

¹³C NMR spectroscopy complements this by detecting the carbon framework, with distinct signals for the methyl carbon, the two substituted aromatic carbons, and the four unsubstituted aromatic carbons.

Crucially, ¹¹B NMR spectroscopy serves as a direct probe for the boron atom. justia.com It is highly sensitive to the coordination and hybridization state of the boron center. justia.com For this compound, the ¹¹B NMR spectrum would show a characteristic chemical shift for a trigonal planar (sp² hybridized) boronic acid. This technique is also instrumental in studying its interactions, for example, with diols, where a shift would indicate the formation of a tetrahedral boronate ester.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary.)

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Comment |

|---|---|---|---|

| ¹H | -SCH₃ | ~2.5 | Singlet, shielded by sulfur. |

| ¹H | Aromatic C-H | ~7.2 - 7.8 | Multiplet, complex pattern due to ortho-substitution. |

| ¹H | -B(OH)₂ | ~8.0 - 8.5 | Broad singlet, exchangeable with D₂O. |

| ¹³C | -SCH₃ | ~15 - 20 | Methyl carbon signal. |

| ¹³C | Aromatic C-H | ~125 - 135 | Multiple signals for the four CH carbons. |

| ¹³C | Aromatic C-S / C-B | ~135 - 145 | Quaternary carbons, typically weaker signals. |

| ¹¹B | -B(OH)₂ | ~28 - 33 | Characteristic of trigonal boronic acids. |

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower-energy occupied orbitals to higher-energy unoccupied orbitals. In this compound, the primary chromophore is the substituted benzene ring.

The expected electronic transitions include π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding lone pair electrons on the sulfur and oxygen atoms. The π → π* transitions are typically high-intensity absorptions, while the n → π* transitions are of lower intensity. The presence of the methylthio (-SCH₃) group, an auxochrome, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylboronic acid, moving them to longer wavelengths. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict these electronic transitions with good accuracy, corroborating experimental findings. For instance, studies on the similar 4-methoxyphenylboronic acid show strong absorption bands in the UV region that are well-reproduced by theoretical calculations.

Computational Chemistry for Deeper Insights

While spectroscopy provides experimental data, computational chemistry offers a theoretical framework to interpret and predict molecular properties from first principles.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. By calculating the electron density, DFT can determine the lowest energy conformation of a molecule—its optimized geometry. This includes precise predictions of bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would reveal that the boronic acid group [-B(OH)₂] is nearly coplanar with the phenyl ring to maximize resonance stabilization. The orientation of the methylthio group and the hydroxyl groups of the boronic acid would be optimized to minimize steric hindrance and maximize favorable electronic interactions. The table below presents typical geometric parameters that would be obtained from such a DFT optimization, based on findings for structurally related molecules.

Table 2: Selected Optimized Geometrical Parameters from DFT Calculations (Note: Values are illustrative, based on DFT calculations of similar aromatic boronic acids.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-B | ~1.55 Å |

| Bond Length | B-O | ~1.37 Å |

| Bond Length | C-S | ~1.78 Å |

| Bond Length | S-CH₃ | ~1.80 Å |

| Bond Angle | C-C-B | ~121° |

| Bond Angle | O-B-O | ~118° |

| Dihedral Angle | C-C-B-O | ~180° / 0° |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons (its nucleophilicity), while the LUMO is the region most likely to accept electrons (its electrophilicity).

In this compound, the HOMO is expected to be distributed across the electron-rich phenyl ring and the sulfur atom of the methylthio group. The LUMO, conversely, is anticipated to be localized primarily on the electron-deficient boron atom and the boronic acid moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide precise energy values for these orbitals.

Table 3: Calculated Frontier Molecular Orbital Properties (Note: Values are illustrative, based on DFT calculations of similar molecules.)

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| E(HOMO) | ~ -6.5 | Indicates electron-donating capability. |

| E(LUMO) | ~ -1.2 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 | Relates to kinetic stability and low reactivity. |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. An MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red typically signifies regions of high electron density and negative potential (attractive to electrophiles), while blue indicates regions of low electron density and positive potential (attractive to nucleophiles).

For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the highly electronegative oxygen atoms of the boronic acid group. The sulfur atom would also exhibit a region of negative potential, though less intense than the oxygens. These areas represent the primary sites for electrophilic attack. Conversely, the most positive potential (blue) would be located on the acidic hydrogen atoms of the hydroxyl groups, highlighting their susceptibility to deprotonation by a base. The aromatic ring would show a gradient of potential, influenced by the electron-donating thioether and electron-withdrawing boronic acid substituents.

Prediction of Global Reactivity Descriptors

The chemical reactivity of a molecule can be elucidated through the study of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are fundamental in calculating various global reactivity descriptors, which provide a quantitative measure of a molecule's stability and reactivity. These descriptors are typically calculated using Density Functional Theory (DFT), a computational quantum mechanical modeling method. researchgate.netresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be derived using Koopmans' theorem. researchgate.net These include:

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons. It is calculated as μ = -χ.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. It is calculated as S = 1 / η.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η).

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Chemical Potential (μ) | μ = -χ | Escaping tendency of electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Energy lowering upon electron acceptance. |

These descriptors are invaluable in understanding the relationship between the structure, stability, and global chemical reactivity of compounds like this compound. researchgate.net

Modeling of Intermolecular Interactions (e.g., with Biological Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.orgnih.gov This method is widely employed in drug discovery to understand the interaction between a small molecule ligand and a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often expressed as a binding energy score. chemrxiv.org

Boronic acids, including phenylboronic acid derivatives, are known to interact with various biological targets, acting as enzyme inhibitors. nih.govmdpi.com For instance, they have been studied as inhibitors of serine β-lactamases, which are enzymes responsible for antibiotic resistance. nih.govmdpi.com

A specific computational study investigated the interaction between a series of boronic acid derivatives, including this compound, and insulin (B600854). chemrxiv.org The study aimed to identify potential stabilizing agents for insulin. Using molecular docking tools, the binding energy of this compound with insulin was calculated. chemrxiv.org

| Compound | Biological Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| This compound | Insulin | -6.37 | chemrxiv.org |

The binding energy value indicates the stability of the complex formed between the ligand and the protein. chemrxiv.org A more negative value generally suggests a more stable interaction. The study identified other boronic acid derivatives with even lower binding energies, suggesting they might be better stabilizers for insulin. chemrxiv.org Such molecular docking studies are crucial for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Simulation of Reaction Mechanisms and Transition States

This compound is a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. sigmaaldrich.com This reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. libretexts.org Computational studies, often using DFT, are employed to simulate the reaction mechanism and elucidate the structures of intermediates and transition states. chemrxiv.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., an aryl bromide) to form a palladium(II) intermediate. libretexts.orgchemrxiv.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. libretexts.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org

For ortho-substituted phenylboronic acids, such as this compound, the substitution pattern can influence the reaction's selectivity and efficiency. beilstein-journals.org Computational simulations can help to understand these effects by modeling the transition states of the key steps. For example, studies have investigated the transition state for the transmetalation step, which can proceed through different pathways involving various boronate intermediates. chemrxiv.org The presence of the ortho-methylthio group may influence the geometry and energy of the transition state through steric or electronic effects. beilstein-journals.org

While a specific simulation of the reaction mechanism for this compound is not detailed in the provided search results, the general mechanism and the nature of the transition states in the Suzuki-Miyaura reaction are well-established through extensive experimental and computational studies on related systems. chemrxiv.orgbeilstein-journals.org These simulations are vital for optimizing reaction conditions and designing more efficient catalysts.

常见问题

Q. What are the common synthetic routes for 2-(Methylthio)phenylboronic acid in organic chemistry research?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts. For example, tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) with tri-tert-butylphosphine (tBu₃P) in toluene/water mixtures at 60°C facilitates coupling between bromo-imidazoles and boronic acid derivatives . This method ensures regioselectivity and moderate yields (31–57%) under optimized conditions. Post-reaction purification involves filtration, extraction with tert-butyl methyl ether, and solvent removal under reduced pressure.

Q. How should this compound be stored to maintain stability?

Store the compound in tightly sealed containers under cool, dark, and dry conditions to prevent degradation. Exposure to moisture, light, or oxidizers should be avoided, as boronic acids are prone to hydrolysis and oxidation. Long-term storage is discouraged due to increased hazard risks over time .

Q. What safety precautions are necessary when handling this compound?

Use nitrile gloves , goggles , and lab coats to avoid skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes and seek medical advice. Work in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation .

Advanced Research Questions

Q. How does the methylthio substituent influence the reactivity of phenylboronic acids in cross-coupling reactions?

The electron-donating methylthio group (-SMe) enhances the electron density of the aromatic ring, increasing the boronic acid’s nucleophilicity and accelerating transmetallation steps in Suzuki reactions. This substituent also improves stability against protodeboronation compared to electron-withdrawing groups. However, steric hindrance near the boron atom may reduce coupling efficiency with bulky substrates .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

- ¹H/¹³C NMR : Confirm regiochemistry and purity (e.g., δ 2.42 ppm for -SMe in ¹H NMR) .

- HPLC : Assess purity using NP-HPLC with 2-propanol/n-hexane gradients (retention time ~9.26 min) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 190 for imidazole derivatives) .

- IR Spectroscopy : Identify functional groups (e.g., 1586 cm⁻¹ for aromatic C=C) .

Q. How does the methylthio group affect the binding affinity of boronic acids in biochemical applications?

The -SMe group can modulate reversible covalent interactions with biomolecules. For instance, boronic acids bind diols (e.g., sialic acid on tumor cells) via pH-dependent esterification. At neutral pH, the methylthio group may stabilize interactions with hydrophobic pockets in proteins, enhancing binding specificity .

Q. What are the common impurities or by-products observed during synthesis, and how can they be mitigated?

- Anhydride impurities : Formed during prolonged storage; mitigate by using fresh batches and rigorous drying.

- Protodeboronation by-products : Minimize by optimizing reaction pH (neutral to slightly basic) and avoiding protic solvents.

- Pd residues : Remove via aqueous washes or solid-phase extraction .

Q. How does pH impact the stability and reactivity of this compound in aqueous solutions?

Under acidic conditions (pH < 9) , boronic acids predominantly exist as trigonal planar species, enhancing electrophilicity for esterification with diols. At higher pH , tetrahedral boronate ions form, favoring interactions with vicinal diols (e.g., glycerol side chains in sialic acid). Stability decreases in strongly alkaline media due to hydrolysis .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。